molecular formula C10H10Cl2N4 B531971 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole CAS No. 28717-34-2

2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole

Cat. No.: B531971
CAS No.: 28717-34-2
M. Wt: 257.12 g/mol
InChI Key: ZBHSOJMEZJUYOF-GIDUJCDVSA-N
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Description

2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C10H10Cl2N4. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazino moiety, which is further connected to a dihydroimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole lies in its specific dichlorobenzylidene substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

28717-34-2

Molecular Formula

C10H10Cl2N4

Molecular Weight

257.12 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H10Cl2N4/c11-8-2-1-3-9(12)7(8)6-15-16-10-13-4-5-14-10/h1-3,6H,4-5H2,(H2,13,14,16)/b15-6+

InChI Key

ZBHSOJMEZJUYOF-GIDUJCDVSA-N

SMILES

C1CN=C(N1)NN=CC2=C(C=CC=C2Cl)Cl

Isomeric SMILES

C1CN=C(N1)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CN=C(N1)NN=CC2=C(C=CC=C2Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KUM 32
KUM-32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole
Reactant of Route 3
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole

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